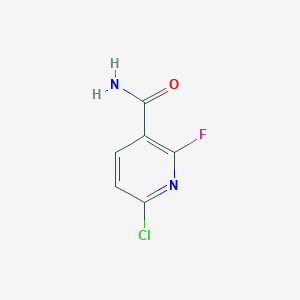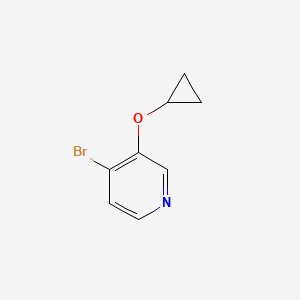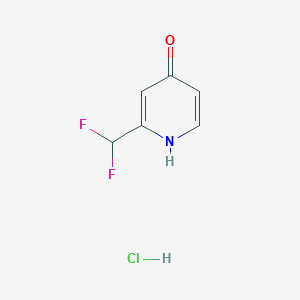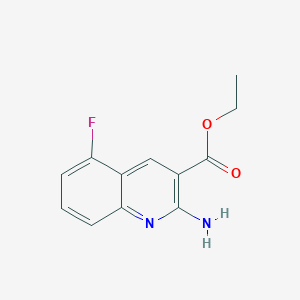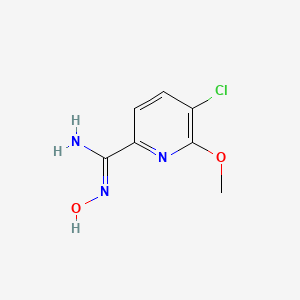
5-Chloro-N-hydroxy-6-methoxypicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-hydroxy-6-methoxypicolinimidamide is a chemical compound with the molecular formula C₇H₈ClN₃O₂ and a molecular weight of 201.61 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a picolinimidamide core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypicolinic acid.
Chlorination: The 6-methoxypicolinic acid is chlorinated using thionyl chloride (SOCl₂) to introduce the chloro group at the 5-position.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using hydroxylamine hydrochloride (NH₂OH·HCl) to introduce the hydroxy group.
Amidation: Finally, the hydroxylated intermediate undergoes amidation with an appropriate amine to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-hydroxy-6-methoxypicolinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Oxidation of the hydroxy group results in the formation of 5-chloro-6-methoxypicolinone.
Reduction: Reduction of the chloro group yields 5-hydroxy-6-methoxypicolinimidamide.
Substitution: Substitution of the chloro group with an amine forms 5-amino-6-methoxypicolinimidamide.
Aplicaciones Científicas De Investigación
5-Chloro-N-hydroxy-6-methoxypicolinimidamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-hydroxy-6-methoxypicolinimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-methoxypicolinic acid: Similar structure but lacks the hydroxy and amidine groups.
6-Methoxypicolinimidamide: Lacks the chloro and hydroxy groups.
5-Chloro-N-hydroxy-2-methoxypyridine: Similar structure but with different substitution patterns.
Uniqueness
5-Chloro-N-hydroxy-6-methoxypicolinimidamide is unique due to the presence of both hydroxy and methoxy groups on the picolinimidamide core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8ClN3O2 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
5-chloro-N'-hydroxy-6-methoxypyridine-2-carboximidamide |
InChI |
InChI=1S/C7H8ClN3O2/c1-13-7-4(8)2-3-5(10-7)6(9)11-12/h2-3,12H,1H3,(H2,9,11) |
Clave InChI |
MCPZNXJTJOTMIX-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=CC(=N1)/C(=N/O)/N)Cl |
SMILES canónico |
COC1=C(C=CC(=N1)C(=NO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)
![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
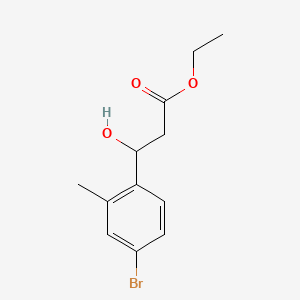
![2-(2-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13668079.png)
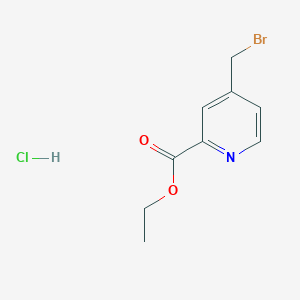
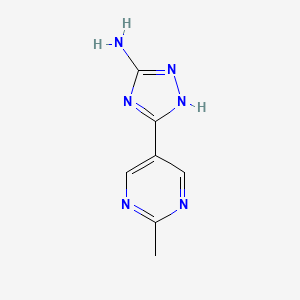
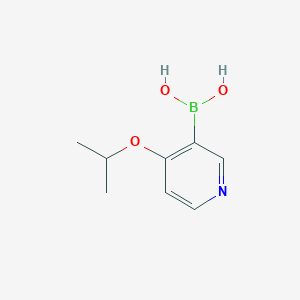
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
